4-(1-Benzofuran-2-ylcarbonyl)-3-hydroxy-1-[3-(4-morpholinyl)propyl]-5-(3-phenoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one
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Overview
Description
This compound, with the chemical formula C23H15ClN2O4 , is a fascinating member of the pyrrolone family Its structure features a benzofuran ring, a morpholine moiety, and a phenoxyphenyl group
Preparation Methods
Synthetic Routes::
Carbonylation and Cyclization:
Functional Group Transformations:
Purification and Isolation:
- While industrial-scale production methods are proprietary, they likely involve efficient synthetic routes and optimized reaction conditions.
Chemical Reactions Analysis
Oxidation: The carbonyl group can undergo oxidation to form a carboxylic acid or an ester.
Reduction: Reduction of the carbonyl group yields the corresponding alcohol.
Substitution: The morpholine nitrogen can participate in nucleophilic substitution reactions.
Common Reagents: Lithium aluminum hydride (for reduction), thionyl chloride (for chlorination), and strong bases (for cyclization).
Major Products: The pyrrolone ring and its derivatives are key products.
Scientific Research Applications
Medicine: Investigated for potential therapeutic effects due to its unique structure.
Chemistry: Used as a building block in organic synthesis.
Biology: May interact with specific receptors or enzymes.
Mechanism of Action
Targets: The compound likely interacts with specific proteins or receptors.
Pathways: Further research is needed to elucidate its precise mechanism.
Comparison with Similar Compounds
Uniqueness: Its combination of benzofuran, morpholine, and phenoxyphenyl groups sets it apart.
Similar Compounds: Other pyrrolones, such as 4-(2-(1-benzofuran-2-ylcarbonyl)carbohydrazonoyl)phenyl 2-thiophenecarboxylate and 1-(1-benzofuran-2-ylcarbonyl)-4-(4-{[3-(1-piperidinyl)propyl]oxy}phenyl)piperazine , share structural features.
Properties
Molecular Formula |
C32H30N2O6 |
---|---|
Molecular Weight |
538.6 g/mol |
IUPAC Name |
3-(1-benzofuran-2-carbonyl)-4-hydroxy-1-(3-morpholin-4-ylpropyl)-2-(3-phenoxyphenyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C32H30N2O6/c35-30(27-21-22-8-4-5-13-26(22)40-27)28-29(23-9-6-12-25(20-23)39-24-10-2-1-3-11-24)34(32(37)31(28)36)15-7-14-33-16-18-38-19-17-33/h1-6,8-13,20-21,29,36H,7,14-19H2 |
InChI Key |
PDXOORIDTDLTPU-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCN2C(C(=C(C2=O)O)C(=O)C3=CC4=CC=CC=C4O3)C5=CC(=CC=C5)OC6=CC=CC=C6 |
Origin of Product |
United States |
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